molecular formula C16H19N3O2S B2359505 1-(4-tert-butylbenzoyl)-3-(5-methyl-1,2-oxazol-3-yl)thiourea CAS No. 477508-64-8

1-(4-tert-butylbenzoyl)-3-(5-methyl-1,2-oxazol-3-yl)thiourea

Cat. No.: B2359505
CAS No.: 477508-64-8
M. Wt: 317.41
InChI Key: HIIVZHZZXICMDD-UHFFFAOYSA-N
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Description

1-(4-tert-butylbenzoyl)-3-(5-methyl-1,2-oxazol-3-yl)thiourea is a synthetic organic compound that features a tert-butyl group, a benzoyl group, an isoxazole ring, and a thiourea moiety

Scientific Research Applications

1-(4-tert-butylbenzoyl)-3-(5-methyl-1,2-oxazol-3-yl)thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its thiourea moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(4-(Tert-butyl)benzoyl)-3-(5-methylisoxazol-3-YL)thiourea is not specified in the retrieved information. Its applications in scientific research suggest that it may interact with other substances in a variety of ways.

Safety and Hazards

The safety and hazards associated with 1-(4-(Tert-butyl)benzoyl)-3-(5-methylisoxazol-3-YL)thiourea are not specified in the retrieved information. It is recommended to handle this compound with appropriate safety measures due to its use in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylbenzoyl)-3-(5-methyl-1,2-oxazol-3-yl)thiourea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzoyl Intermediate: The synthesis begins with the preparation of 4-(tert-butyl)benzoyl chloride from 4-(tert-butyl)benzoic acid using thionyl chloride (SOCl₂) under reflux conditions.

    Isoxazole Ring Formation: The 5-methylisoxazole ring is synthesized separately through a cyclization reaction involving appropriate precursors such as 3-methyl-2-butanone and hydroxylamine hydrochloride.

    Thiourea Formation: The final step involves the reaction of the benzoyl chloride intermediate with the isoxazole derivative and thiourea under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylbenzoyl)-3-(5-methyl-1,2-oxazol-3-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, where nucleophiles such as amines or thiols replace the sulfur or nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Thiourea derivatives with substituted nucleophiles

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Tert-butyl)benzoyl)-3-phenylthiourea: Similar structure but with a phenyl group instead of the isoxazole ring.

    1-(4-(Tert-butyl)benzoyl)-3-(4-methylphenyl)thiourea: Similar structure but with a 4-methylphenyl group instead of the isoxazole ring.

Uniqueness

1-(4-tert-butylbenzoyl)-3-(5-methyl-1,2-oxazol-3-yl)thiourea is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties compared to its analogs. The combination of the tert-butyl group, benzoyl group, and isoxazole ring makes this compound a valuable candidate for various applications in scientific research and industry.

Properties

IUPAC Name

4-tert-butyl-N-[(5-methyl-1,2-oxazol-3-yl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-10-9-13(19-21-10)17-15(22)18-14(20)11-5-7-12(8-6-11)16(2,3)4/h5-9H,1-4H3,(H2,17,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIVZHZZXICMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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